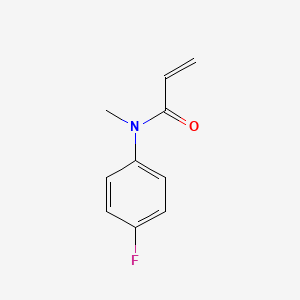

N-(4-Fluorophenyl)-N-methylacrylamide

CAS No.:

Cat. No.: VC17891669

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10FNO |

|---|---|

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-N-methylprop-2-enamide |

| Standard InChI | InChI=1S/C10H10FNO/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h3-7H,1H2,2H3 |

| Standard InChI Key | UXLJQZSIVWTOJX-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=C(C=C1)F)C(=O)C=C |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

N-(4-Fluorophenyl)-N-methylacrylamide (C₁₀H₁₀FNO) consists of an acrylamide backbone substituted with a methyl group and a 4-fluorophenyl moiety. The fluorine atom at the para position enhances electronegativity, influencing reactivity and intermolecular interactions. Comparative analysis with N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (CAS 849217-60-3) reveals shared aromatic fluorination but distinct functional groups .

Physicochemical Properties

While direct data on this compound is scarce, estimated properties derived from analogs include:

-

Molecular Weight: 179.19 g/mol

-

Solubility: Likely low in water (<1 mg/mL) due to hydrophobic aryl and methyl groups.

Synthetic Methodologies

Acrylamide Derivative Synthesis

General acrylamide synthesis involves coupling acryloyl chloride with amines. For N-(4-fluorophenyl)-N-methylacrylamide:

-

Step 1: React 4-fluoroaniline with methyl acrylate via nucleophilic acyl substitution.

-

Step 2: Purify via chromatography or recrystallization.

A parallel method for CAS 849217-60-3 uses carbodiimide-mediated coupling (e.g., EDCI) , suggesting similar strategies could apply.

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents may reduce reaction yields.

-

Fluorine Stability: Harsh conditions could lead to defluorination.

Applications in Pharmaceutical Research

Polymer Chemistry

Acrylamides are key monomers in hydrogels and stimuli-responsive polymers. Fluorination could enhance thermal stability and hydrophobicity for specialized coatings.

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: High GI permeability predicted (analogous to CAS 849217-60-3) .

-

CYP Inhibition: Fluorinated aromatics often inhibit CYP2D6 and CYP1A2 , suggesting possible drug-drug interactions.

Toxicity Considerations

-

Acrylamide Risks: Potential neurotoxicity and carcinogenicity per acrylamide backbone .

-

Fluorine-Specific Effects: May alter metabolic pathways compared to non-fluorinated analogs.

Recent Advances and Research Gaps

Unresolved Questions

-

Optimal Synthetic Routes: Requires validation via peer-reviewed studies.

-

Biological Activity: Screening against cancer cell lines or microbial targets is needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume